3,3-Difluoro-2,2-dimethyl-1-indanone
Overview
Description
3,3-Difluoro-2,2-dimethyl-1-indanone, also known as 3,3-Difluoro-2,2-dimethylindanone, is a versatile organic compound with a wide range of applications in the fields of synthetic chemistry, medicinal chemistry, and materials science. It is a colorless, volatile liquid with a pungent odor and a boiling point of 122-123 °C. It is a useful reagent for the synthesis of other organic compounds, and it has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs.
Scientific Research Applications
Photochemical Reactions
The photochemical reactions of related compounds like 3,3-dimethyl-1,2-indanedione (DMID) with xanthene demonstrate potential applications in photochemistry. A study by Maruyama, Osuka, and Naruta (1978) explored this interaction, producing various products like 1-hydroxy-3,3-dimethyl-1-(9-xanthenyl)-2-indanone through hydrogen abstraction processes (Maruyama, Osuka, & Naruta, 1978).
Synthesis of Pharmaceutical Compounds
Indanones, including derivatives like 3,3-Difluoro-2,2-dimethyl-1-indanone, serve as crucial intermediates in synthesizing pharmaceuticals. Prakash et al. (2010) described the efficient synthesis of trifluoromethylated arylpropanoic acids, indanones, and dihydrocoumarins, vital for creating effective therapeutics (Prakash et al., 2010).
Development of Fluorinated Compounds
In a study by Zhang et al. (2014), a synthetic route for gem-difluorinated compounds starting from indanone was developed, showcasing the versatility of indanone derivatives in organic synthesis (Zhang, Li, Lin, & Huang, 2014).
Synthesis of Sesquiterpenes
Bhattacharyya and Mukherjee (1981) focused on synthesizing sesquiterpenes, requiring intermediates like 3,3-dimethyl-5-methoxy-1-indanone, highlighting another application of indanone derivatives in complex organic synthesis (Bhattacharyya & Mukherjee, 1981).
Corrosion Inhibition Studies
Indanone derivatives have been investigated for their role in corrosion inhibition. Saady et al. (2018) studied the anti-corrosive behavior of indanone derivatives on mild steel in hydrochloric acid, showing their potential in industrial applications (Saady et al., 2018).
properties
IUPAC Name |
3,3-difluoro-2,2-dimethylinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O/c1-10(2)9(14)7-5-3-4-6-8(7)11(10,12)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFRJPPMTNOXKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2C1(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-2,2-dimethyl-1-indanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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